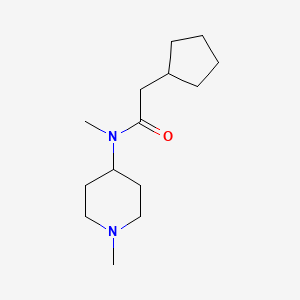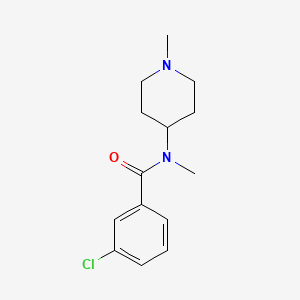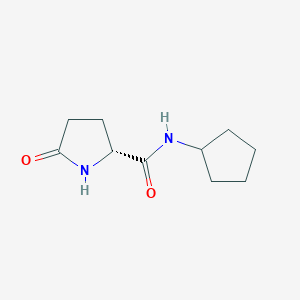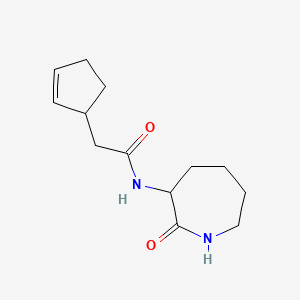
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as CX-717, is a novel compound that has attracted the attention of researchers due to its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Wirkmechanismus
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in the activity of these receptors, which are involved in synaptic plasticity and memory formation. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide also enhances the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been shown to improve memory and attention in animal models and human clinical trials. It also enhances synaptic plasticity and long-term potentiation, which are important for learning and memory. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been found to increase the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function. However, the exact biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its ability to enhance cognitive function without causing significant side effects. This makes it an attractive compound for further research and development. However, one of the limitations of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without causing significant side effects. Another area of interest is the investigation of the potential therapeutic applications of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide and its mechanism of action.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide involves the reaction of 2-cyclopentylacetic acid with N-methyl-1-methylpiperidin-4-amine in the presence of thionyl chloride. The resulting product is then treated with acetyl chloride to obtain 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has also been investigated for its potential in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-7-13(8-10-15)16(2)14(17)11-12-5-3-4-6-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUAZHXKAKFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)



![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)


![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)